

JNJ-47965567: A Technical Guide to CNS Permeability and Brain Penetration

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Compound of Interest				
Compound Name:	JNJ-47965567			
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Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neurological and inflammatory conditions. Its ability to cross the blood-brain barrier is a critical attribute for investigating the role of the central P2X7 receptor in the pathophysiology of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the CNS permeability and brain penetration of **JNJ-47965567**, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Data on CNS Permeability and Brain Penetration

The following tables summarize the key quantitative parameters that characterize the CNS permeability and brain penetration of **JNJ-47965567**.



Parameter	Species	Value	Method	Reference
Brain EC50	Rat	78 ± 19 ng·mL ^{−1}	Ex Vivo P2X7 Receptor Autoradiography	[1][2]
Brain to Plasma Ratio	Rat	0.5 - 0.58	Pharmacokinetic Analysis	

Experimental Protocols

This section details the methodologies employed to assess the CNS permeability and brain penetration of **JNJ-47965567**.

Ex Vivo P2X7 Receptor Autoradiography

This technique is used to determine the extent of P2X7 receptor occupancy by **JNJ-47965567** in the brain after systemic administration.

Protocol:

- Animal Dosing: Male Sprague-Dawley rats are administered JNJ-47965567 via subcutaneous (s.c.) injection.
- Tissue Collection: At various time points post-administration, animals are euthanized, and brains are rapidly excised and frozen. Plasma samples are also collected.
- Brain Sectioning: The frozen brains are sectioned into 20 μm thick coronal slices using a cryostat.
- Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled P2X7 receptor ligand, such as [³H]A-804598, to label the available receptors not occupied by JNJ-47965567.
- Washing: The sections are washed to remove any unbound radioligand.
- Imaging: The radiolabeled sections are apposed to a phosphor imaging plate.



Data Analysis: The density of the radioligand binding is quantified using image analysis software. The receptor occupancy of JNJ-47965567 is calculated by comparing the radioligand binding in treated animals to that in vehicle-treated controls. The brain concentration of JNJ-47965567 is correlated with receptor occupancy to determine the brain EC50.

In Vivo Microdialysis for IL-1β Release

This method assesses the functional blockade of P2X7 receptors in the brain by measuring the inhibition of agonist-induced interleukin- 1β (IL- 1β) release.

Protocol:

- Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the desired brain region (e.g., prefrontal cortex). A microdialysis probe is inserted through the guide cannula.
- Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF).
- Baseline Collection: Dialysate samples are collected to establish a baseline level of IL-1β.
- Drug Administration: JNJ-47965567 is administered systemically (e.g., s.c.).
- P2X7 Receptor Stimulation: A P2X7 receptor agonist, such as Bz-ATP, is infused through the microdialysis probe to stimulate IL-1β release.
- Sample Collection: Dialysate samples are continuously collected following agonist stimulation.
- IL-1 β Quantification: The concentration of IL-1 β in the dialysate samples is measured using a sensitive immunoassay (e.g., ELISA).
- Data Analysis: The ability of **JNJ-47965567** to block the Bz-ATP-induced increase in IL-1 β is quantified.

Pharmacokinetic Analysis



This involves measuring the concentration of **JNJ-47965567** in plasma and brain tissue over time to determine its pharmacokinetic profile and brain-to-plasma ratio.

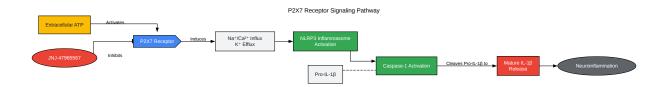
Protocol:

- Dosing: Rats are administered JNJ-47965567.
- Sample Collection: At various time points, blood samples are collected and centrifuged to obtain plasma. Animals are then euthanized, and brain tissue is collected.
- · Sample Preparation:
 - Plasma: Proteins are precipitated from plasma samples using a solvent like acetonitrile.
 - Brain: Brain tissue is homogenized, and the drug is extracted.
- LC-MS/MS Analysis: The concentrations of JNJ-47965567 in the processed plasma and brain samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: The pharmacokinetic parameters, including the brain and plasma concentration-time profiles, are determined. The brain-to-plasma concentration ratio is calculated at different time points.

Visualizations P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor, which is antagonized by **JNJ-47965567**.





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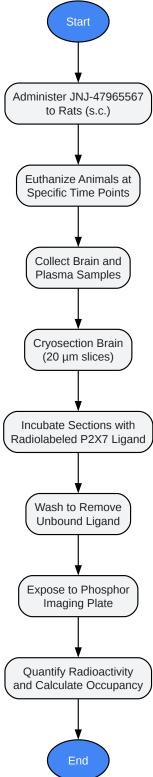
P2X7 Receptor Signaling Pathway

Experimental Workflow for Ex Vivo Autoradiography

This diagram outlines the key steps in the ex vivo autoradiography protocol to determine receptor occupancy.



Experimental Workflow for Ex Vivo Autoradiography



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Ex Vivo Autoradiography Workflow

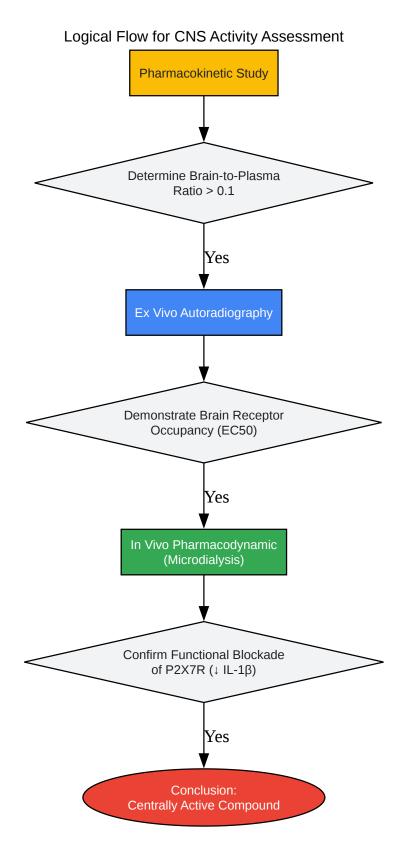




Logical Relationship for Brain Penetration Assessment

This diagram illustrates the logical flow of experiments to confirm the CNS activity of **JNJ-47965567**.





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CNS Activity Assessment Flow



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References

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